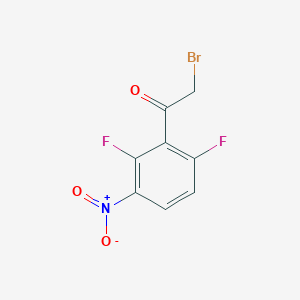
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4BrF2NO3 It is characterized by the presence of a bromine atom, two fluorine atoms, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone typically involves the bromination of 1-(2,6-difluoro-3-nitrophenyl)ethanone. One common method includes the following steps:
Starting Material Preparation: Begin with 1-(2,6-difluoro-3-nitrophenyl)ethanone.
Bromination Reaction: React the starting material with bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(2,6-difluoro-3-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(2,6-difluoro-3-nitrophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Employed in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,6-difluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(2,6-dichloro-3-nitrophenyl)ethanone
- 2-Bromo-1-(2,6-difluoro-3-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and nitro groups on the phenyl ring, along with the bromine atom on the ethanone moiety, provides a distinct set of properties that can be exploited in various applications.
This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H4BrF2NO3 |
|---|---|
Molecular Weight |
280.02 g/mol |
IUPAC Name |
2-bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-6(13)7-4(10)1-2-5(8(7)11)12(14)15/h1-2H,3H2 |
InChI Key |
WJTHLPDCKMXZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


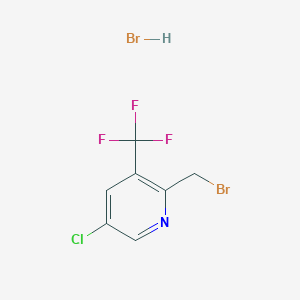

![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
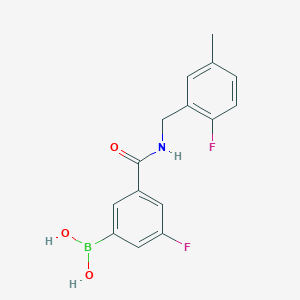
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

amine](/img/structure/B13090541.png)
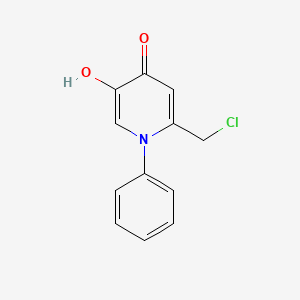
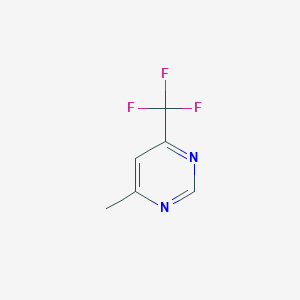

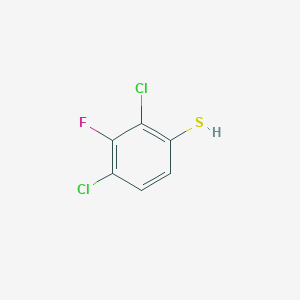
![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)


